molecular formula C23H23N3O5S B6495447 N-(2,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899961-49-0

N-(2,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Numéro de catalogue: B6495447
Numéro CAS: 899961-49-0
Poids moléculaire: 453.5 g/mol
Clé InChI: LNBYCTPNWTYGCS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a synthetic acetamide derivative featuring a complex tricyclic scaffold with an 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷] core. Its structure combines a 2,5-dimethoxyphenyl group linked via a sulfanylacetamide bridge to a fused heterocyclic system containing oxygen and nitrogen atoms. The dimethoxy substitution may enhance membrane permeability, as seen in analogous methoxy-bearing pharmaceuticals like methotrexate .

Propriétés

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-4-11-26-22(28)21-20(15-7-5-6-8-17(15)31-21)25-23(26)32-13-19(27)24-16-12-14(29-2)9-10-18(16)30-3/h5-10,12H,4,11,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBYCTPNWTYGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Action Environment

The efficacy and stability of Ziresovir can be influenced by various environmental factors. For instance, factors such as the patient’s health status, age, and immune response can impact the drug’s effectiveness. Additionally, the presence of other medications and the patient’s genetic makeup can also influence how well the drug works. More research is needed to fully understand these influences.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

However, based on structural analogs discussed in marine-derived secondary metabolite studies (e.g., ), the following general comparisons can be inferred:

Table 1: Key Structural and Functional Comparisons
Compound Class Core Structure Functional Groups Bioactivity (Reported) Source/Derivation
Target Compound 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷] Dimethoxyphenyl, sulfanylacetamide Unknown (hypothesized anticancer) Synthetic
Salternamides (e.g., Salternamide E) Bicyclic or tricyclic lactams Alkaloid, halogenated substituents Cytotoxic, antimicrobial Marine actinomycetes
Diazepinomicin Diazepine-fused polyketide Carboxylic acid, hydroxyl groups Antimalarial, antitumor Marine Micromonospora spp.
Key Observations:

Functional Group Impact : Unlike natural analogs (e.g., Salternamide E), the synthetic dimethoxyphenyl group in the target compound may reduce polarity, enhancing blood-brain barrier penetration—a trait absent in marine-derived metabolites .

Bioactivity Gaps: While marine tricyclic compounds (e.g., diazepinomicin) exhibit confirmed antitumor activity, the target compound’s bioactivity remains unverified.

Research Findings and Limitations

No peer-reviewed studies on the target compound were identified in the provided evidence. However, marine actinomycete-derived tricyclic compounds (e.g., Salternamide E) demonstrate that such scaffolds are pharmacologically promising. For example:

  • Salternamide E showed IC₅₀ values of 3.2 μM against HCT-116 colon cancer cells .
  • Diazepinomicin inhibited Plasmodium falciparum with an IC₅₀ of 0.8 μM .

Hypotheses for the Target Compound :

  • The propyl group in its tricyclic system may improve lipophilicity compared to shorter alkyl chains in natural analogs.
  • The sulfanylacetamide bridge could mimic disulfide bonds in enzyme inhibitors, suggesting protease or kinase targeting.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.